

# Istaroxime hydrochloride chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                          |           |
|----------------------|--------------------------|-----------|
| Compound Name:       | Istaroxime hydrochloride |           |
| Cat. No.:            | B11936440                | Get Quote |

# Istaroxime Hydrochloride: A Comprehensive Technical Guide

## An In-depth Analysis of the First-in-Class Lusoinotropic Agent for Acute Heart Failure

For Researchers, Scientists, and Drug Development Professionals

### Introduction

Istaroxime hydrochloride is a novel, first-in-class intravenous agent under investigation for the treatment of acute heart failure (AHF).[1][2] Structurally derived from androstenedione, it is chemically distinct from currently available inotropic agents like cardiac glycosides.[1] Istaroxime hydrochloride exhibits a unique dual mechanism of action, combining positive inotropic (myocardial contraction enhancement) and lusitropic (myocardial relaxation improvement) effects.[1][3] This is achieved through the inhibition of Na+/K+-ATPase and the stimulation of the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase isoform 2a (SERCA2a). [1][3] This technical guide provides a detailed overview of the chemical structure, physicochemical properties, mechanism of action, pharmacokinetics, and clinical trial data for istaroxime hydrochloride.

## **Chemical Structure and Physicochemical Properties**



**Istaroxime hydrochloride** is the hydrochloride salt of istaroxime. Its chemical structure and key identifiers are detailed below.

| Property          | Value                                                                                                                                                                      |
|-------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| IUPAC Name        | (3E,5S,8R,9S,10R,13S,14S)-3-(2-<br>aminoethoxyimino)-10,13-dimethyl-<br>1,2,4,5,7,8,9,11,12,14,15,16-<br>dodecahydrocyclopenta[a]phenanthrene-6,17-<br>dione;hydrochloride |
| Synonyms          | PST-2744, (E,Z)-3-((2-<br>aminoethoxy)imino)androstane-6,17-dione<br>hydrochloride                                                                                         |
| Molecular Formula | C21H33ClN2O3                                                                                                                                                               |
| Molecular Weight  | 396.9 g/mol                                                                                                                                                                |
| SMILES            | C[C@]12CC/C(=N\OCCN)/C[C@@H]1C(=O)C[<br>C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O<br>)C.Cl                                                                                         |
| InChI Key         | AXHJYJDJXNOGNI-ROJIRLEOSA-N                                                                                                                                                |
| CAS Number        | 374559-48-5                                                                                                                                                                |

A summary of its physicochemical properties is provided in the table below.

| Property              | Value                        | Source   |
|-----------------------|------------------------------|----------|
| Water Solubility      | 12.5 mg/mL (31.49 mM) in PBS | [4]      |
| logP                  | 2.4                          | ALOGPS   |
| pKa (Strongest Basic) | 8.84                         | Chemaxon |
| Polar Surface Area    | 81.75 Ų                      | Chemaxon |



### **Mechanism of Action**

**Istaroxime hydrochloride** exerts its therapeutic effects through a novel dual mechanism of action that distinctly modulates intracellular calcium cycling in cardiomyocytes.

## **Signaling Pathway of Istaroxime Hydrochloride**



Click to download full resolution via product page



Caption: Dual mechanism of action of istaroxime hydrochloride.

- Inhibition of Na+/K+-ATPase: Istaroxime inhibits the Na+/K+-ATPase pump located on the sarcolemma of cardiomyocytes.[1][3] This inhibition leads to an increase in the intracellular sodium concentration. The elevated intracellular sodium reduces the driving force for the sodium-calcium exchanger (NCX) to extrude calcium, resulting in a net increase in intracellular calcium concentration. This elevation in systolic calcium enhances myocardial contractility, leading to a positive inotropic effect.
- Stimulation of SERCA2a: Istaroxime also stimulates the activity of SERCA2a, an enzyme responsible for pumping calcium from the cytosol back into the sarcoplasmic reticulum (SR) during diastole.[1][3] It is proposed that istaroxime relieves the inhibitory effect of phospholamban (PLB) on SERCA2a.[5] This enhanced SERCA2a activity leads to more rapid sequestration of calcium into the SR, which improves myocardial relaxation (positive lusitropic effect) and increases the amount of calcium available for subsequent contractions.

#### **Pharmacokinetics**

The pharmacokinetic profile of istaroxime has been characterized in preclinical species and in humans. A summary of key pharmacokinetic parameters is presented below.

| Species | Route | Cmax | Tmax | t½ (half-<br>life) | Clearan<br>ce (CL) | Volume<br>of<br>Distribu<br>tion<br>(Vd) | Referen<br>ce |
|---------|-------|------|------|--------------------|--------------------|------------------------------------------|---------------|
| Rat     | IV    | -    | -    | 1.3 h              | 0.83<br>L/h/kg     | 1.38 L/kg                                | [6]           |
| Rat     | РО    | -    | -    | 4.8 h              | -                  | -                                        | [6]           |
| Dog     | IV    | -    | -    | 2.3 h              | 1.87<br>L/h/kg     | 4.65 L/kg                                | [6]           |
| Dog     | РО    | -    | -    | 6.7 h              | -                  | -                                        | [6]           |
| Human   | IV    | -    | -    | < 1 hour           | -                  | -                                        | [1][7]        |



Note: A comprehensive, side-by-side comparison of pharmacokinetic parameters across all studies and species is challenging due to variations in study design and reporting. The table provides a summary of available data.

**Preclinical and Clinical Data** 

Preclinical In Vitro Activity

| Assay                       | Species/System             | IC50 / EC50     | Reference |
|-----------------------------|----------------------------|-----------------|-----------|
| Na+/K+-ATPase<br>Inhibition | Dog Kidney                 | 0.43 ± 0.15 μM  | [8]       |
| Na+/K+-ATPase<br>Inhibition | Guinea Pig Kidney          | 8.5 μΜ          | [8]       |
| SERCA2a Activation          | Dog Cardiac SR<br>Vesicles | Nanomolar range | [5]       |

#### **Clinical Trial Data**

HORIZON-HF (NCT00616161)

A randomized, placebo-controlled Phase II trial in patients with acute heart failure.[9][10]

| Parameter                          | lstaroxime (0.5<br>µg/kg/min) | Istaroxime (1.0<br>μg/kg/min)   | lstaroxime (1.5<br>μg/kg/min)     | Placebo   |
|------------------------------------|-------------------------------|---------------------------------|-----------------------------------|-----------|
| Change in PCWP (mmHg)              | -3.2 ± 6.8                    | -3.3 ± 5.5                      | -4.7 ± 5.9*                       | 0.0 ± 3.6 |
| Change in Cardiac Index (L/min/m²) | -                             | -                               | Increased vs.<br>Placebo (p=0.04) | -         |
| Change in SBP<br>(mmHg)            | -                             | Increased vs. Placebo (p=0.005) | Increased vs. Placebo (p<0.001)   | -         |
| Change in Heart<br>Rate (bpm)      | Decreased<br>(p=0.008)        | Decreased<br>(p=0.02)           | Decreased<br>(p=0.006)            | -         |



\*p < 0.05 for all doses vs. placebo

SEISMiC (NCT04325035)

A Phase IIb trial in patients with early-stage cardiogenic shock.[11][12][13][14][15]

| Parameter                                       | Istaroxime   | Placebo      | p-value |
|-------------------------------------------------|--------------|--------------|---------|
| AUC SBP 0-6h<br>(mmHg x h)                      | 53.1 ± 6.88  | 30.9 ± 6.76  | 0.017   |
| AUC SBP 0-24h<br>(mmHg x h)                     | 291.2 ± 27.5 | 208.7 ± 27.0 | 0.025   |
| Change in Cardiac<br>Index at 24h<br>(L/min/m²) | +0.21        | -            | 0.016   |
| Change in LVESV at 24h (mL)                     | -12.0        | -            | 0.034   |

#### NCT02617446

A Phase II study in patients with acute decompensated heart failure.[11]

| Parameter                   | Istaroxime (0.5 | Placebo                   | lstaroxime (1.0 | Placebo                   |
|-----------------------------|-----------------|---------------------------|-----------------|---------------------------|
|                             | μg/kg/min)      | (Cohort 1)                | μg/kg/min)      | (Cohort 2)                |
| Change in E/e' ratio at 24h | -4.55 ± 4.75    | -1.55 ± 4.11<br>(p=0.029) | -3.16 ± 2.59    | -1.08 ± 2.72<br>(p=0.009) |

# Experimental Protocols Na+/K+-ATPase Inhibition Assay

A common method to determine the inhibitory activity of istaroxime on Na+/K+-ATPase is to measure the hydrolysis of 32P-ATP.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

### Foundational & Exploratory





- 1. Efficacy of the New Inotropic Agent Istaroxime in Acute Heart Failure PMC [pmc.ncbi.nlm.nih.gov]
- 2. SERCA2a stimulation by istaroxime: a novel mechanism of action with translational implications PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Istaroxime, a first in class new chemical entity exhibiting SERCA-2 activation and Na-K-ATPase inhibition: a new promising treatment for acute heart failure syndromes? PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Istaroxime stimulates SERCA2a and accelerates calcium cycling in heart failure by relieving phospholamban inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. boa.unimib.it [boa.unimib.it]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Hemodynamic, Echocardiographic, and Neurohormonal Effects of Istaroxime, a Novel Intravenous Inotropic and Lusitropic Agent: A Randomized Controlled Trial in Patients Hospitalized With Heart Failure - American College of Cardiology [acc.org]
- 10. Effects of istaroxime on diastolic stiffness in acute heart failure syndromes: results from the Hemodynamic, Echocardiographic, and Neurohormonal Effects of Istaroxime, a Novel Intravenous Inotropic and Lusitropic Agent: a Randomized Controlled Trial in Patients Hospitalized with Heart Failure (HORIZON-HF) trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. hcplive.com [hcplive.com]
- 12. Istaroxime Clinical Data Shows Promise in Phase 2b Heart Failure Study, Windtree Reports | WINT Stock News [stocktitan.net]
- 13. Safety and efficacy of istaroxime in patients with acute heart failure-related precardiogenic shock a multicentre, randomized, double-blind, placebo-controlled, parallel group study (SEISMiC) PMC [pmc.ncbi.nlm.nih.gov]
- 14. Haemodynamic effects of istaroxime in SCAI stage B HF-related cardiogenic shock: Insights from the SEISMiC trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Istaroxime hydrochloride chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11936440#istaroxime-hydrochloride-chemicalstructure-and-properties]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com